molecular formula C25H26N4O3 B4239307 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide

Cat. No. B4239307
M. Wt: 430.5 g/mol
InChI Key: CIVZCRXXGHUURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBA belongs to the class of benzamide derivatives and is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that is involved in the regulation of various cellular processes. CK2 has been shown to be overexpressed in various cancers and is associated with tumor progression and resistance to chemotherapy. The inhibition of CK2 by 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide leads to the induction of cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation and angiogenesis. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been reported to have various biochemical and physiological effects on cells and tissues. The inhibition of CK2 by 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide leads to the downregulation of various proteins involved in cell survival and proliferation, such as c-Myc, NF-κB, and HIF-1α. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. In addition, 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory pathways such as the NF-κB pathway.

Advantages and Limitations for Lab Experiments

2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages as a research tool, such as its high potency and specificity for CK2 inhibition, which allows for the selective targeting of this protein kinase. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has also been reported to have low toxicity and good stability in biological systems. However, there are also limitations to the use of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments, such as its low solubility in aqueous solutions and the need for DMSO or other organic solvents for its dissolution. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide may also have off-target effects on other protein kinases, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide, such as the identification of its downstream targets and the development of more potent and selective inhibitors of CK2. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide can also be used as a tool to study the role of CK2 in various cellular processes and diseases. In addition, the combination of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide with other therapeutic agents such as chemotherapy drugs or immunotherapy can be explored to enhance its efficacy in cancer treatment. Overall, the research on 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has significant potential for the development of novel therapeutic strategies for various diseases.

Scientific Research Applications

2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The inhibition of CK2 by 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to induce cell death in cancer cells and decrease tumor growth in animal models. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c30-24(21-9-7-19(8-10-21)18-29-12-14-32-15-13-29)28-23-6-2-1-5-22(23)25(31)27-17-20-4-3-11-26-16-20/h1-11,16H,12-15,17-18H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZCRXXGHUURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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